6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal is an organic compound notable for its unique structure, which includes both methylsulfanyl and phenylsulfanyl groups attached to a hepta-2,4-dienal backbone. This compound is classified under the category of organosulfur compounds due to the presence of sulfur in its structure, and it has applications in organic synthesis and medicinal chemistry.
The compound is identified by the CAS number 647010-30-8 and has a molecular formula of C16H20OS2. It falls under the classification of organic molecules, specifically those that contain multiple functional groups, including aldehydes and sulfanyl groups.
The synthesis of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal typically involves several multi-step organic reactions. A common synthetic route includes:
The molecular structure of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal can be described as follows:
The compound features a hepta-2,4-dienal backbone with two distinct sulfanyl groups contributing to its reactivity and potential biological activity.
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal can undergo various chemical reactions:
The major products from these reactions include:
| Property | Value |
|---|---|
| CAS Number | 647010-30-8 |
| Molecular Formula | C16H20OS2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | 6,6-dimethyl-3-methylsulfanyl-4-phenylsulfanylhepta-2,4-dienal |
| InChI | InChI=1S/C16H20OS2/c1-16(2,3)12... |
| InChI Key | NLCWSYWUCMGJGY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C=C(C(=CC=O)SC)SC1=CC=CC=C1 |
These properties indicate that the compound is a relatively large organic molecule with significant potential for reactivity due to its functional groups.
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2